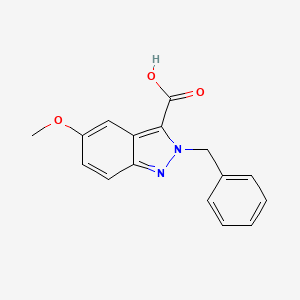

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-benzyl-5-methoxyindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-12-7-8-14-13(9-12)15(16(19)20)18(17-14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIRQVACKUASTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(N=C2C=C1)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194732 | |

| Record name | 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316217-46-5 | |

| Record name | 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316217-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Indazole Core

The indazole core can be synthesized using various methods, including the Cadogan reaction, which involves the cyclization of nitrobenzaldehyde derivatives with hydrazine or its derivatives in the presence of phosphorus reagents.

Introduction of Benzyl Group

The introduction of the benzyl group at the 2-position of the indazole ring can be achieved through N-alkylation reactions. This step often requires careful control of conditions to avoid side reactions.

Methoxylation at the 5-Position

Methoxylation at the 5-position can be achieved through electrophilic aromatic substitution reactions. This step may require activation of the indazole ring to facilitate the introduction of the methoxy group.

Carboxylation at the 3-Position

The carboxylation at the 3-position can be achieved through various methods, including the use of acid chlorides or esterification reactions followed by hydrolysis.

Detailed Synthesis Route

A detailed synthesis route for this compound might involve the following steps:

Synthesis of 2-Benzyl-2H-indazole : This involves the reaction of 2-nitrobenzaldehyde with benzylhydrazine in the presence of a reducing agent to form the indazole core, followed by N-benzylation.

Methoxylation : The introduction of a methoxy group at the 5-position can be achieved through a directed electrophilic aromatic substitution using a suitable methoxylation reagent.

Carboxylation : The carboxylic acid group at the 3-position can be introduced through a Friedel-Crafts acylation followed by oxidation or through the use of an acid chloride.

Reaction Conditions and Reagents

The choice of reagents and reaction conditions is crucial for the successful synthesis of this compound.

- Solvents : Common solvents include toluene, DMF, and dichloromethane.

- Catalysts : Catalysts such as palladium or copper complexes may be used for certain steps.

- Temperature Control : Temperature control is essential to minimize side reactions and optimize yields.

Analysis and Purification

After synthesis, the compound must be analyzed and purified to ensure its purity and structural integrity.

- NMR Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structure.

- HPLC : High-performance liquid chromatography can be used for purification and purity assessment.

- Melting Point : The melting point can serve as a purity indicator.

Biological Activities

Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties. The specific biological activity of this compound would depend on its structural features and functional groups.

Table 1: Comparison of Synthesis Methods

Table 2: Key NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Benzyl CH₂ | 5.13 | Singlet | |

| Indazole NH | 13.19 | Broad | |

| Aromatic protons | 7.17–8.33 | Multiplet |

Chemical Reactions Analysis

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and bases like potassium carbonate.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid is . The compound features a benzyl group attached to the indazole ring, which plays a crucial role in its biological activity. The methoxy group enhances its solubility and reactivity, making it a valuable building block for the synthesis of more complex molecules.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

- Anticancer Activity : Indazole derivatives, including this compound, are known to inhibit various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation .

- Anti-inflammatory Properties : Research indicates that this compound can significantly reduce inflammatory markers in animal models. It shows promise as a treatment for conditions characterized by chronic inflammation.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including fungi like Candida albicans. It has been shown to have a minimum inhibitory concentration (MIC) lower than traditional antifungal agents, indicating its potential as a new therapeutic agent .

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), leading to reduced tumor growth and proliferation.

- Induction of Apoptosis : Mechanistic studies reveal that it alters gene expression related to cell survival, promoting apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in:

- Synthesis of Dyes and Pigments : The compound serves as an intermediate in the production of various industrial chemicals, including dyes and pigments due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-benzyl-5-methoxy-2H-indazole-3-carboxylic acid with related compounds from the evidence:

*Estimated based on benzyl/methoxy substituent contributions.

†Calculated using fragment-based methods.

Key Differences and Implications

Core Heterocycle: Indazole (target compound) vs. This may improve metabolic stability or target affinity . Indole (): The absence of a second nitrogen atom in indole reduces polarity, as seen in the higher LogP (3.1) of 5-benzyloxy-1H-indole-2-carboxylic acid compared to indazole/benzimidazole derivatives .

Substituent Positioning :

- The 3-carboxylic acid group in the target compound vs. 2-carboxylic acid in alters hydrogen-bonding patterns and steric interactions. For example, 5-methoxy-1H-benzimidazole-2-carboxylic acid (LogP 1.27) is less lipophilic than the target compound due to the carboxylic acid’s position .

- Benzyl vs. Benzyloxy : The benzyl group in the target compound increases lipophilicity (estimated LogP ~1.8) compared to 5-benzyloxy-1H-indole-2-carboxylic acid (LogP 3.1), where the ether linkage reduces hydrophobicity .

Bioactivity Trends :

- Benzimidazole derivatives (e.g., ) are associated with antimicrobial and anti-inflammatory activities, while indole derivatives () often target cyclooxygenase (e.g., indomethacin) . The target compound’s indazole core may offer unique selectivity profiles.

Biological Activity

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

The compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1316217-46-5

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing significant cytotoxicity.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 10.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.8 | Modulation of cell cycle regulators |

In a study conducted by researchers, the compound was found to induce apoptosis in MCF-7 cells through the activation of caspases and the release of cytochrome c from mitochondria, highlighting its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. The results indicate that it possesses significant activity against both bacterial and fungal strains.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Candida albicans | 16 | Antifungal |

The minimum inhibitory concentration (MIC) values suggest that the compound could be developed as a broad-spectrum antimicrobial agent, particularly effective against Candida species .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and kinases.

- Cell Cycle Regulation : It modulates the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, with minimal toxicity observed .

- Antimicrobial Efficacy in Animal Models : In an infection model using mice infected with Staphylococcus aureus, treatment with the compound led to a notable decrease in bacterial load and improved survival rates .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid, and how can reaction parameters be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via condensation reactions under acidic conditions. For example, refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one derivatives in acetic acid (Method A, Scheme 2). Key parameters include maintaining a 1.1:1 molar ratio of aldehyde to amine, reflux duration (3–5 hours), and sodium acetate as a base to stabilize intermediates. Monitoring via TLC and optimizing recrystallization (DMF/acetic acid) improves yield .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., benzyl methine protons at δ 4.5–5.0 ppm).

- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients.

- Melting Point : Compare with literature values (e.g., analogous benzimidazole derivatives melt >300°C ).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 323.3).

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer : Sequential washing with acetic acid, water, and ethanol removes unreacted precursors. Recrystallization from DMF/acetic acid (1:1) yields high-purity crystals. For persistent impurities, silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts. Purity >97% is achievable .

Advanced Research Questions

Q. How do electronic effects of the benzyl and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Benzyl Group : Provides steric hindrance, slowing nucleophilic attack at the indazole C3 position. Electron-donating effects stabilize intermediates via resonance.

- Methoxy Group : Enhances electron density on the indazole ring, increasing susceptibility to electrophilic substitution.

- Experimental Validation : UV-Vis spectroscopy tracks charge-transfer transitions, while DFT simulations map electron density distribution .

Q. What approaches are recommended to address discrepancies in reported bioactivity data for structurally similar indazole derivatives?

- Methodological Answer :

- Assay Standardization : Use fixed pH (7.4), temperature (37°C), and cell lines (e.g., HEK293) to minimize variability.

- Orthogonal Validation : Cross-check enzyme inhibition (IC₅₀) with cell viability assays (MTT).

- Impurity Profiling : Characterize batches via HPLC-MS to rule out bioactive contaminants .

Q. How can computational models predict the interaction between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding modes to targets (e.g., kinases) using flexible ligand sampling.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Correlate substituent logP values with IC₅₀ trends. Validate with SPR assays for binding affinity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the thermal stability of benzyl-substituted indazole derivatives?

- Methodological Answer :

- DSC/TGA Analysis : Quantify decomposition temperatures under nitrogen.

- Comparative Studies : Test analogs (e.g., 3-Benzyloxy-4-methylphenylboronic acid ) under identical conditions.

- Structural Insights : X-ray crystallography identifies stabilizing intramolecular interactions (e.g., H-bonding between methoxy and carboxylic acid groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.